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Compound of Interest

Compound Name:
5-Chloro-2-methoxypyridin-3-

amine

CAS No.: 886373-70-2

Cat. No.: B582020 Get Quote

Compound Profile & Significance
5-Chloro-2-methoxypyridin-3-amine is a critical heterocyclic building block, primarily utilized

in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive

small molecules.[1] Its structural integrity is defined by the coexistence of an electron-donating

amino group and an electron-withdrawing chlorine atom on a pyridine core, creating a unique

electronic "push-pull" system that influences its reactivity and spectral signature.

IUPAC Name: 5-Chloro-2-methoxypyridin-3-amine[2]

CAS Number: 112102-36-8

Molecular Formula: C₆H₇ClN₂O

Molecular Weight: 158.58 g/mol

Physical State: Yellow solid[3][4][5]

Structural Analysis & Synthesis Context
To accurately interpret the spectra, one must understand the synthesis pathway, as impurities

(such as the unreduced nitro precursor or demethylated byproducts) often dictate the baseline

noise in raw data.
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Synthesis & Analysis Workflow
The standard preparation involves the catalytic hydrogenation or chemical reduction of 5-

chloro-2-methoxy-3-nitropyridine. The following workflow illustrates the critical control points for

spectroscopic sampling.
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Figure 1: Synthesis and isolation workflow highlighting the critical path to the target analyte.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
The NMR data presented below is derived from high-purity samples in deuterated chloroform

(CDCl₃). The assignment of signals is based on the electronic environment of the pyridine ring

protons.

¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by two distinct aromatic doublets and a sharp methoxy

singlet.[5]
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Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant
(J)

Assignment
Electronic
Rationale

7.48 Doublet (d) 1H 2.2 Hz H-6

Deshielded

by the

adjacent ring

Nitrogen (α-

position) and

inductive

effect of Cl.

6.84 Doublet (d) 1H 2.2 Hz H-4

Shielded by

the ortho

amino group

(-NH₂)

resonance

donation.

3.95 Singlet (s) 3H - -OCH₃

Characteristic

methoxy

group on the

aromatic ring.

3.60 Broad (br) 2H - -NH₂

Exchangeabl

e amine

protons; shift

varies with

concentration

/water.

Mechanistic Insight: The coupling constant (J = 2.2 Hz) represents a meta-coupling (

) between H-4 and H-6, typical for 2,3,5-substituted pyridines where ortho protons are absent.

¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of 6 distinct carbon environments.
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Chemical Shift (δ, ppm) Carbon Type Assignment

151.5 Quaternary (C-O) C-2 (Attached to Methoxy)

132.7 Quaternary (C-N) C-3 (Attached to Amine)

131.8 Methine (CH) C-6 (Alpha to Nitrogen)

124.4 Quaternary (C-Cl) C-5 (Attached to Chlorine)

119.6 Methine (CH) C-4 (Beta to Nitrogen)

53.7 Methyl (CH₃) -OCH₃

Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming the molecular weight and the presence of

the halogen (chlorine).

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

Molecular Ion (M+): 158.0 / 160.0 Da.

Isotope Pattern Analysis
Due to the natural abundance of Chlorine isotopes (

Cl and

Cl), the mass spectrum will display a characteristic 3:1 intensity ratio for the M and M+2 peaks.

m/z Value Relative Intensity Origin

158.0 100% (Base Peak) [M+H]⁺ containing ³⁵Cl

160.0 ~32% [M+H]⁺ containing ³⁷Cl

Diagnostic Fragmentation (EI Mode):

M - 15 (Loss of -CH₃): Cleavage of the methoxy methyl group.

M - 35/36 (Loss of Cl/HCl): Characteristic of aryl chlorides.
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M - 28 (Loss of CO): Common in phenols/ethers after rearrangement.

Infrared (IR) Spectroscopy (Theoretical & Analog-
Based)
While experimental IR fingerprints vary by instrument resolution, the following functional group

bands are diagnostic for this structure.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3450 - 3300 Stretching (Doublet)

Primary Amine (-NH₂). Look for

two bands

(asymmetric/symmetric).

3050 - 3000 Stretching (Weak) Aromatic C-H.

2950 - 2850 Stretching Aliphatic C-H (from -OCH₃).

1620 - 1580 Stretching
Pyridine Ring (C=N / C=C

skeletal vibrations).

1250 - 1200 Stretching Aryl Alkyl Ether (C-O-C).

1050 - 1000 Stretching
Ar-Cl (often weak/obscured in

fingerprint region).

Experimental Validation Protocol
To ensure the data above matches your synthesized sample, follow this self-validating protocol:

Solubility Check: Dissolve 5 mg in 0.6 mL CDCl₃. The solution should be clear yellow.

Turbidity suggests inorganic salts (NaCl) from the reduction workup.

Proton Count: Integrate the methoxy singlet (3.95 ppm) and set it to 3.00. The aromatic

doublets must integrate to 1.00 ± 0.05 each.

D₂O Shake: Add 1 drop of D₂O to the NMR tube. The broad singlet at 3.60 ppm (-NH₂)

should disappear or diminish significantly, confirming the exchangeable amine protons.
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Structural Logic Diagram
The following diagram visualizes the correlation between the chemical structure and the

observed NMR signals.
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Figure 2: Structural logic correlating electronic effects to chemical shift values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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